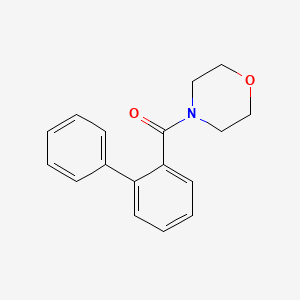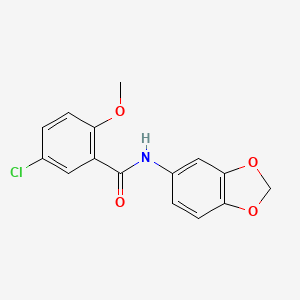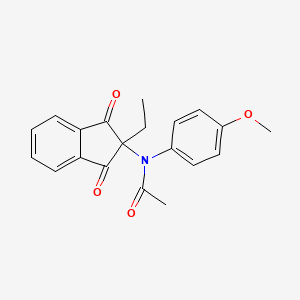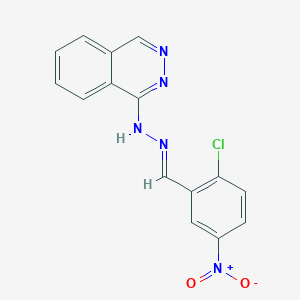
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-containing compounds, which have shown promising results in various biological activities. Furthermore, we will list future directions for research on this compound.
作用機序
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide exerts its biological effects by modulating the activity of various proteins and enzymes. It has been reported to inhibit the activity of COX-2 by binding to its active site. This binding leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in tissue damage and inflammation.
Biochemical and physiological effects:
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to decrease the expression of MMPs, which are involved in tissue damage and inflammation. Furthermore, N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promising results in various biological activities, making it a potential candidate for drug development. However, there are also limitations to using N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects. Furthermore, the toxicity and pharmacokinetics of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide have not been extensively studied, making it difficult to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential as an anti-cancer agent. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis. Further research is needed to determine its potential as a cancer therapeutic. Another area of interest is its neuroprotective effects. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in vivo. Finally, further research is needed to elucidate the mechanism of action of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various diseases.
合成法
The synthesis of N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with sodium azide in the presence of a copper catalyst. The resulting product is then treated with triethylamine and 4-aminotetrazole to obtain N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation.
特性
IUPAC Name |
N-(4-methylphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-2-6-13(7-3-11)17-15(21)12-4-8-14(9-5-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZYILEUXDKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)

![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)
